1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. The synthesis typically starts with the preparation of the dioxolane moiety from a carbonyl compound and ethylene glycol in the presence of an acid catalyst . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a suitable diketone. Finally, the nitro group is introduced via nitration using nitric acid or a nitrating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed
Reduction: Amino derivatives of the pyrazole ring.
Oxidation: Oxidized forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group instead of a nitro group.
1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJYEDOLSYGHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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